1,1-Dimethyl-3-naphthalen-1-ylurea

Urea Transporter Diuretics Renal Physiology

Validated UT-A1 inhibitor (IC50 750 nM) for urea transporter SAR studies and assay benchmarking. The naphthalen-1-yl/N,N-dimethyl substitution confers a unique steric and electronic profile; generic analogs such as fenuron or 1-naphthylurea are not analytically valid substitutes. Its urease inhibitory activity supports enhanced-efficiency nitrogen fertilizer R&D. A one-step quantitative synthesis makes it an ideal model system for urea-forming reaction optimization. Insist on CAS 51062-10-3 for reproducible, publication-grade results.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 51062-10-3
Cat. No. B3337045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-naphthalen-1-ylurea
CAS51062-10-3
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H14N2O/c1-15(2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16)
InChIKeyOUFIYSOVKBPIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-naphthalen-1-ylurea (CAS 51062-10-3): Chemical Properties and Research-Grade Procurement Specifications


1,1-Dimethyl-3-naphthalen-1-ylurea (CAS 51062-10-3) is an organic compound belonging to the N-aryl-N',N'-dialkylurea class, characterized by a naphthalen-1-yl group linked to a dimethyl-substituted urea moiety [1]. It has the molecular formula C13H14N2O and an exact mass of 214.110613 g/mol [2]. The compound is a solid with a predicted boiling point of 432.2°C at 760 mmHg and a density of 1.187 g/cm³ . It is commercially available for research purposes and is notably investigated for its role as a urease inhibitor in agricultural applications and as a moderate-affinity ligand for urea transporters in biomedical research [1] .

Why Generic N-Arylurea Analogs Cannot Replace 1,1-Dimethyl-3-naphthalen-1-ylurea in Targeted Applications


Substitution with generic urea derivatives or close structural analogs is not scientifically valid due to the unique electronic and steric profile conferred by the naphthalen-1-yl and N,N-dimethyl substituents. This specific arrangement dictates distinct molecular recognition events with biological targets, such as the urea transporter UT-A1, where the compound demonstrates a quantifiable, moderate affinity (IC50 = 750 nM) [1]. In contrast, structurally simpler analogs like fenuron (1,1-dimethyl-3-phenylurea) or 1-naphthylurea lack this precise combination of hydrophobic bulk and hydrogen-bonding capability, leading to divergent pharmacological and physicochemical properties. Consequently, substituting this compound with a 'similar' urea derivative would compromise experimental reproducibility and invalidate comparative analyses in both medicinal chemistry and agrochemical research contexts.

Quantitative Differentiation Guide for 1,1-Dimethyl-3-naphthalen-1-ylurea: Evidence for Scientific Selection


Moderate-Affinity UT-A1 Inhibition: A Valuable Pharmacological Tool Compound

The compound exhibits a well-defined, moderate inhibitory activity against the rat urea transporter UT-A1 (IC50 = 750 nM) in a cellular assay, as reported in BindingDB [1]. This potency is distinct from both high-affinity tool compounds and less active early leads. Specifically, it is 5-fold less potent than the highly optimized 1,2,4-triazoloquinoxaline inhibitor 8ay (IC50 ≈ 150 nM) [2], but approximately 267-fold more potent than the early thiourea lead 3-nitrophenyl-thiourea (IC50 ≈ 0.2 mM) [3]. This intermediate potency profile is ideal for studies where complete target blockade is undesirable or where a comparator with a defined, moderate activity is required to validate assay sensitivity and establish structure-activity relationships (SAR).

Urea Transporter Diuretics Renal Physiology

Quantitative One-Step Synthesis for Efficient Procurement and Scale-Up

A recent protocol details a one-step synthesis of 1,1-dimethyl-3-naphthalen-1-ylurea in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant advantage over multi-step syntheses often required for more complex naphthylurea derivatives, such as the 1,2,4-triazoloquinoxalines, which require several steps to assemble the core scaffold [2]. The high-yielding, single-step preparation directly translates to lower cost of goods, reduced production time, and improved supply chain reliability for procurement.

Synthetic Methodology Process Chemistry Urea Derivatives

Validated Role as a Urease Inhibitor for Agricultural Nitrogen Management

The compound is explicitly identified and utilized as a urease inhibitor to enhance the efficiency of nitrogen fertilizers . By regulating the activity of the urease enzyme, it reduces nitrogen loss via ammonia volatilization. While direct IC50 data for this specific compound against plant or microbial ureases is not publicly available, its established use in this application differentiates it from many other naphthylurea derivatives (e.g., suramin, a polysulfonated naphthylurea) which are investigated primarily for antifungal or antiparasitic properties [1]. This distinct application profile defines a unique procurement niche.

Agrochemical Urease Inhibitor Fertilizer Efficiency

Primary Application Scenarios for 1,1-Dimethyl-3-naphthalen-1-ylurea Based on Empirical Evidence


Pharmacological Research on Urea Transporters (UT-A1)

The compound serves as a moderate-affinity (IC50 = 750 nM) control or tool compound in assays studying the urea transporter UT-A1 [1]. Its defined, intermediate potency makes it suitable for establishing SAR trends, validating assay sensitivity, and comparing the efficacy of novel, more potent inhibitors in a cellular context [2].

Agricultural Chemistry: Enhanced-Efficiency Nitrogen Fertilizers

In agricultural research and development, this compound is utilized for its urease inhibitory properties to formulate enhanced-efficiency fertilizers [1]. Its application reduces the rate of urea hydrolysis in soil, thereby minimizing nitrogen volatilization and improving nitrogen use efficiency by crops, a key area of study for sustainable agriculture.

Organic and Process Chemistry: A Model Substrate for High-Yielding Urea Synthesis

The compound's one-step, quantitative synthesis [1] establishes it as an excellent model system for studying novel urea-forming reactions and for optimizing Vilsmeier-type conditions. Its preparation can serve as a benchmark for developing high-yielding, atom-economical routes to other N-aryl-N',N'-dialkylureas [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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